5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
説明
特性
CAS番号 |
894933-04-1 |
|---|---|
分子式 |
C25H17FN4O5 |
分子量 |
472.432 |
IUPAC名 |
5-[(3-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C25H17FN4O5/c26-17-8-4-5-15(9-17)12-29-19-11-21-20(33-14-34-21)10-18(19)24(31)30(25(29)32)13-22-27-23(28-35-22)16-6-2-1-3-7-16/h1-11H,12-14H2 |
InChIキー |
QBBNGTBJNGZWCV-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)CC5=NC(=NO5)C6=CC=CC=C6 |
溶解性 |
not available |
製品の起源 |
United States |
生物活性
The compound 5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a novel derivative that incorporates both a quinazoline and an oxadiazole moiety. These structural features are known for their diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate the oxadiazole and quinazoline frameworks. The introduction of the 3-fluorobenzyl group is achieved through specific alkylation methods that enhance the biological efficacy of the final product. The presence of electron-withdrawing groups like fluorine is crucial for increasing biological activity due to their effects on electronic properties.
Biological Activity Overview
The biological activities of compounds containing the 1,2,4-oxadiazole moiety have been extensively studied. Here are some key findings related to similar compounds and their activities:
Anticancer Activity
-
Mechanism of Action : Compounds with oxadiazole structures have shown significant anticancer properties through various mechanisms:
- Inhibition of cell proliferation by inducing apoptosis.
- Modulation of key signaling pathways such as those involving EGFR and VEGF .
- Interaction with DNA structures leading to cytotoxic effects.
-
Case Studies :
- A study reported that derivatives of oxadiazole exhibited IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) .
- Another investigation highlighted that compounds similar to the target compound increased p53 expression levels and activated caspase pathways in MCF-7 cells, leading to apoptosis .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | Apoptosis induction |
| Compound B | HCT-116 | 1.54 | EGFR inhibition |
| Target Compound | MDA-MB-231 | TBD | TBD |
Anti-inflammatory Activity
Compounds containing oxadiazole rings have also been noted for their anti-inflammatory properties:
- They inhibit pro-inflammatory cytokines and enzymes like COX and LOX.
- Some studies suggest that modifications in the structure can enhance these effects significantly.
Pharmacological Profile
The pharmacological profile of 5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione indicates potential therapeutic applications in oncology and inflammation management. The incorporation of fluorinated groups often correlates with improved bioavailability and metabolic stability.
Future Directions
Further research is warranted to explore:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : To optimize modifications for enhanced potency.
- Clinical Trials : To evaluate its effectiveness in human subjects against specific cancers or inflammatory diseases.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with other quinazoline and oxadiazole derivatives. Key comparisons include:
- Fluorine vs. Methyl Groups: The 3-fluorobenzyl group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogues due to fluorine’s electronegativity.
- Oxadiazole vs.
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (bit-based fingerprints), the target compound likely shares moderate-to-high similarity with:
- compound : Both contain oxadiazole-methyl and dioxolo-quinazoline motifs. A Tanimoto score >0.7 (typical for structurally related compounds) would suggest overlapping bioactivity.
- compound : Lower similarity due to absence of dioxolo and oxadiazole groups, but shared fluorophenyl groups might indicate partial target overlap.
Bioactivity Clustering
Hierarchical clustering () based on bioactivity profiles would group the target compound with other quinazoline-diones and oxadiazoles. Key observations:
- Fluorobenzyl Group : Fluorinated aromatic systems often correlate with improved blood-brain barrier penetration, relevant for CNS-targeted therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
